molecular formula C17H17FN2O6S2 B2937535 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide CAS No. 1015535-80-4

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide

Cat. No. B2937535
CAS RN: 1015535-80-4
M. Wt: 428.45
InChI Key: VFNVGGZZJZMZAI-UHFFFAOYSA-N
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Description

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O6S2 and its molecular weight is 428.45. The purity is usually 95%.
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Scientific Research Applications

  • Anticonvulsant and Sedative-Hypnotic Properties : A study by Faizi et al. (2017) synthesized a series of derivatives similar to the compound , demonstrating considerable anticonvulsant activity. One compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, showed significant sedative-hypnotic activity without impairing learning and memory, suggesting its potential application in neurological disorders. Read more.

  • Photodynamic Therapy for Cancer : Pişkin et al. (2020) discussed the synthesis of new derivatives, including a zinc phthalocyanine substituted with related compounds, showing high singlet oxygen quantum yield. These properties are crucial for Type II mechanisms in photodynamic therapy, indicating potential applications in cancer treatment. Read more.

  • Anticancer Agents : Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives showing high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cells. These derivatives might be promising lead compounds for developing new anticancer agents. Read more.

  • Selective COX-2 Inhibitors : Hashimoto et al. (2002) evaluated derivatives as inhibitors of cyclooxygenase-2 (COX-2), identifying potent, selective, and orally active inhibitors for treating conditions like rheumatoid arthritis. Read more.

  • Antibacterial Activity : Trotsko et al. (2018) synthesized derivatives showing antibacterial activity against Gram-positive strains. Compounds with electron-withdrawing substituents at the phenyl ring were favorable, suggesting potential use in combating bacterial infections. Read more.

  • Carbonic Anhydrase Inhibitors for Antitumor Applications : Ilies et al. (2003) synthesized halogenated sulfonamides, demonstrating potent inhibition of tumor-associated isozyme carbonic anhydrase IX, suggesting their potential use as antitumor agents. Read more.

  • Antimicrobial and Antifungal Agents : Deep et al. (2013) and Alhameed et al. (2019) synthesized derivatives showing antimicrobial and antifungal activities. Some compounds exhibited activities superior to standard drugs, indicating their potential as novel antimicrobial agents. Read more and Read more.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O6S2/c1-26-15-7-6-13(20-17(21)8-9-27(20,22)23)10-16(15)28(24,25)19-11-12-4-2-3-5-14(12)18/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNVGGZZJZMZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide

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